molecular formula C14H9N3 B14592295 10H-indolo[2,3-b][1,8]naphthyridine CAS No. 61634-79-5

10H-indolo[2,3-b][1,8]naphthyridine

Cat. No.: B14592295
CAS No.: 61634-79-5
M. Wt: 219.24 g/mol
InChI Key: OSUZEOVWRSRHFA-UHFFFAOYSA-N
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Description

10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that belongs to the class of organic compounds known as naphthyridines. These compounds contain a naphthyridine moiety, which is a naphthalene structure where a carbon atom has been replaced by a nitrogen atom in each of the two rings.

Preparation Methods

The synthesis of 10H-indolo[2,3-b][1,8]naphthyridine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Another method involves the use of multicomponent reactions (MCRs), which can efficiently generate a diverse set of complex molecular architectures. For example, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Chemical Reactions Analysis

10H-indolo[2,3-b][1,8]naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Mechanism of Action

The mechanism of action of 10H-indolo[2,3-b][1,8]naphthyridine involves its interaction with various molecular targets and pathways. For example, the compound has been shown to inhibit topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound can intercalate with DNA, disrupting its structure and function .

Comparison with Similar Compounds

10H-indolo[2,3-b][1,8]naphthyridine can be compared with other similar compounds, such as:

Properties

CAS No.

61634-79-5

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

10H-indolo[2,3-b][1,8]naphthyridine

InChI

InChI=1S/C14H9N3/c1-2-6-12-10(5-1)11-8-9-4-3-7-15-13(9)17-14(11)16-12/h1-8H,(H,15,16,17)

InChI Key

OSUZEOVWRSRHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C4C(=C3)C=CC=N4

Origin of Product

United States

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